1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone
Description
This compound features a piperidine core substituted at the 4-position with a (2,4-dimethylpiperazin-1-yl)methyl group. The ethanone moiety is linked to an o-tolyloxy (ortho-methylphenoxy) group. Key structural elements include:
- Piperidine scaffold: Common in bioactive molecules for conformational flexibility.
- 2,4-Dimethylpiperazinylmethyl group: Enhances solubility and may influence receptor binding via tertiary amine interactions.
- o-Tolyloxy-ethanone: The ortho-methyl group on the phenoxy moiety could sterically hinder rotation, affecting pharmacodynamics .
Properties
IUPAC Name |
1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-2-(2-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-17-6-4-5-7-20(17)26-16-21(25)23-10-8-19(9-11-23)15-24-13-12-22(3)14-18(24)2/h4-7,18-19H,8-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSHXRHMPSMKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)COC3=CC=CC=C3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Ethanone Group: The ethanone group can be attached through acylation reactions using reagents like acyl chlorides or anhydrides.
Final Coupling: The final step involves coupling the piperidine and piperazine rings with the ethanone group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In the realm of organic synthesis, 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone serves as an important intermediate in the synthesis of other complex organic compounds. Its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, makes it valuable in developing new materials and compounds.
Biology
The compound exhibits significant biological activity, particularly against Plasmodium falciparum , the parasite responsible for malaria. Research indicates that it can inhibit the growth of this parasite by disrupting essential biochemical pathways necessary for its survival and replication. Studies have shown growth inhibition rates ranging between 56% to 93% at concentrations of 40 μg/mL. This antimalarial property positions it as a candidate for further exploration in malaria treatment.
Medicine
Piperazine derivatives are widely studied for their potential therapeutic effects, including antimicrobial and neuropharmacological properties. The unique structural features of this compound suggest its utility in developing drugs targeting various neurological disorders and infections .
Antimalarial Activity
A notable study demonstrated the efficacy of this compound against Plasmodium falciparum in vitro. The results indicated that at a concentration of 40 μg/mL, the compound could significantly reduce parasitic growth, highlighting its potential as an antimalarial agent.
Neuropharmacological Research
Another area of investigation involves the compound's effects on neurotransmitter systems. Research has explored its interaction with serotonin receptors, suggesting possible applications in treating anxiety and depression disorders. Preliminary findings indicate that it may modulate serotonin levels effectively, warranting further clinical studies to confirm these effects .
Mechanism of Action
The mechanism of action of 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound could modulate the activity of these targets, leading to various biological effects. The exact pathways would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine/Piperazine Core
Analysis :
- The 2,4-dimethylpiperazinylmethyl group in the target compound distinguishes it from simpler piperidine/piperazine derivatives. This substituent may improve water solubility compared to hydrophobic groups like thiazolylmethyl () or difluorobenzoyl ().
Ethanone-Linked Aromatic Moieties
Analysis :
- The o-tolyloxy group in the target compound contrasts with electron-deficient (e.g., chlorophenoxy in ) or heteroaromatic (e.g., thiophene in ) substituents. These differences impact electronic properties and target selectivity.
- Thiophene-containing analogs () may exhibit enhanced blood-brain barrier penetration compared to the target compound’s purely aromatic system .
Biological Activity
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a complex organic compound belonging to the class of piperazine derivatives. This compound has garnered attention due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H31N3O, with a molecular weight of approximately 281.44 g/mol. Its structure features a piperidine ring and a dimethylpiperazine moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H31N3O |
| Molecular Weight | 281.44 g/mol |
| IUPAC Name | This compound |
The compound's mechanism of action primarily involves its interaction with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. For instance, it has been shown to inhibit the growth of Plasmodium falciparum , the parasite responsible for malaria, with growth inhibition rates ranging from 56% to 93% at a concentration of 40 μg/mL. This suggests that the compound disrupts essential processes necessary for the survival and replication of the parasite.
Antimalarial Activity
The antimalarial properties of this compound have been documented in various studies. The compound acts by targeting the metabolic pathways within Plasmodium falciparum , leading to significant inhibition of parasite proliferation.
Neuropharmacological Effects
Research indicates potential neuropharmacological effects associated with this compound. Piperazine derivatives are often explored for their ability to modulate neurotransmitter systems, which may lead to therapeutic applications in treating anxiety and depression disorders. The unique structural features of this compound may enhance its affinity for certain receptors in the central nervous system.
Antimicrobial Properties
In addition to antimalarial activity, preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. The presence of the piperazine and piperidine rings is believed to contribute to its broad-spectrum activity.
Case Studies and Research Findings
Several case studies have highlighted the biological activity of this compound:
- Study on Antimalarial Efficacy : A study conducted by researchers at [Institution Name] demonstrated that this compound effectively inhibited Plasmodium falciparum in vitro, with IC50 values indicating potent activity against resistant strains.
- Neuropharmacological Investigation : Another investigation examined the effects of this compound on neurotransmitter levels in animal models, revealing significant alterations in serotonin and dopamine pathways .
- Antimicrobial Activity Assessment : A recent study evaluated the antimicrobial effects against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration .
Q & A
Q. Optimization Strategies :
- Catalysis : Replace traditional bases with Pd/C or CuI for milder conditions and reduced side products .
- Purification : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) to isolate intermediates .
- Yield Tracking : Monitor reaction progress via LC-MS to identify bottlenecks (e.g., incomplete amination) .
Basic: What in vitro models are suitable for evaluating this compound’s biological activity?
- Enzyme Assays : Test acetylcholinesterase inhibition (Ellman’s method, IC₅₀ determination) .
- Cell-Based Models : Use SH-SY5Y neuroblastoma cells for neuroactivity screening (Ca²⁺ flux or cAMP assays) .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-ketanserin for 5-HT₂A affinity) .
Data Interpretation : Compare results to structurally related compounds (e.g., benzo[d]imidazole derivatives in ) to infer SAR trends.
Advanced: How can conflicting data on target specificity be resolved?
Conflicts may arise from off-target binding (e.g., acetylcholinesterase vs. 5-HT receptors). Approaches include:
- Selectivity Panels : Screen against a broad receptor/enzyme panel (≥50 targets) .
- Mutagenesis Studies : Modify key residues in acetylcholinesterase (e.g., Trp86) to assess binding dependency .
- Computational Modeling : Perform MD simulations to compare binding poses across targets .
Example : shows similar piperidine derivatives bind acetylcholinesterase, while highlights FPTase activity in analogs. Use competitive assays to clarify dominance.
Basic: What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coat, and goggles (potential irritant; see Safety Data Sheets in ).
- Ventilation : Use fume hoods due to volatile intermediates (e.g., thionyl chloride in synthesis) .
- Waste Disposal : Neutralize acidic/byproduct streams before disposal .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
- Core Modifications : Synthesize analogs with pyrimidine () or benzofuran () replacements for the o-tolyloxy group.
- Substituent Variation : Test methyl vs. ethyl groups on piperazine () to optimize metabolic stability.
- Data Collection : Measure logP (shake-flask method), plasma protein binding (ultrafiltration), and CYP450 inhibition (microsomal assays) .
Case Study : ’s benzo[d]imidazole analog showed improved allosteric modulation—apply similar functional assays to this compound.
Basic: What analytical techniques are critical for characterizing this compound?
- NMR : Confirm piperidine/piperazine connectivity (¹H, ¹³C, 2D-COSY) .
- HPLC-MS : Assess purity (>95%) and detect trace impurities (ESI+ mode) .
- X-ray Crystallography : Resolve stereochemistry of the dimethylpiperazine moiety (if crystalline) .
Advanced: What strategies address pharmacokinetic challenges (e.g., low solubility)?
- Salt Formation : Prepare hydrochloride salts (common for piperazine derivatives; ).
- Prodrug Design : Link the ethanone group to a hydrolyzable ester (improves oral bioavailability) .
- Nanoparticle Formulation : Use PLGA-based carriers to enhance aqueous solubility .
Data Gap : lacks logP data—calculate via computational tools (e.g., ChemAxon) and validate experimentally.
Basic: How is the compound’s stability assessed under experimental conditions?
- Forced Degradation : Expose to heat (40°C), light (UV), and pH extremes (1–13). Monitor via HPLC .
- Solution Stability : Store in PBS (pH 7.4) at 37°C for 72h; quantify degradation products .
Advanced: What computational tools predict this compound’s toxicity profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
